molecular formula C18H19ClFN3O B2549661 2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide CAS No. 1385379-05-4

2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide

Katalognummer: B2549661
CAS-Nummer: 1385379-05-4
Molekulargewicht: 347.82
InChI-Schlüssel: ZUMLUNMZANERKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core strategically substituted with chloro, 3-fluorophenyl, and 1-methylpiperidin-4-yl groups. This molecular architecture is designed to balance lipophilicity and polarity, which are critical factors for influencing pharmacokinetic properties such as cell membrane permeability and blood-brain barrier penetration . Compounds with this specific scaffold are of significant interest in medicinal chemistry for the discovery and optimization of novel bioactive agents. The integration of a piperidine moiety, a common feature in neuroactive compounds, alongside a halogenated aryl system, suggests potential research applications in central nervous system (CNS) targets . For instance, structurally related pyridinecarboxamides have been investigated as potent antagonists for receptors like the 5-HT1F receptor for migraine treatment and the TRPV1 receptor for pain and inflammation research . Furthermore, analogous scaffolds are explored in oncology, particularly in the development of inhibitors for protein-protein interactions, such as MDM2-p53, for cancer therapy . The presence of the carboxamide linkage and halogen atoms provides versatile handles for further synthetic modification, making this compound a valuable intermediate or lead structure in structure-activity relationship (SAR) studies . Researchers can utilize this compound to probe biological pathways, develop new pharmacological tools, or optimize potency and selectivity against specific therapeutic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c1-22-10-7-14(8-11-22)23(15-5-2-4-13(20)12-15)18(24)16-6-3-9-21-17(16)19/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLUNMZANERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C2=CC(=CC=C2)F)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide, with the molecular formula C18H19ClFN3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 347.82 g/mol
  • Purity : Typically 95% .

The compound exhibits activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine ring is significant for its biological activity, as it enhances binding affinity to target proteins.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that related piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .
  • Antiparasitic Activity : Research on similar compounds has shown that modifications in the pyridine structure can lead to improved activity against malaria parasites (PfATP4). Although specific data on this compound is limited, structural analogs have shown promising results in inhibiting Na+-ATPase activity associated with malaria .
  • Neuropharmacological Effects : The piperidine moiety is often linked to neuropharmacological effects, potentially impacting neurotransmitter systems. Compounds with similar structures have been studied for their effects on cholinesterase inhibition and as potential treatments for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; better than standard treatments
AntiparasiticPotential inhibition of PfATP4 Na+-ATPase; structural modifications improve efficacy
NeuropharmacologicalInhibits cholinesterase; potential for treating neurodegenerative diseases

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various piperidine derivatives, it was found that compounds similar to this compound displayed significant apoptotic induction in FaDu hypopharyngeal tumor cells. The mechanism was attributed to enhanced interaction with apoptotic signaling pathways, leading to increased cell death rates compared to control groups .

Case Study: Antiparasitic Activity

Research focusing on the optimization of pyridine-based compounds for malaria treatment revealed that structural variations significantly impacted their biological efficacy. Compounds targeting PfATP4 were shown to possess varying degrees of solubility and metabolic stability, which are critical factors for in vivo efficacy . While specific data on the target compound is sparse, its structural similarities suggest potential for similar activity.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Analysis

The compound’s pyridine-3-carboxamide core is shared with several agrochemicals and pharmaceuticals. Key structural analogs include:

Compound Name Core Structure Substituents Biological Activity/Use Reference
Target Compound Pyridine-3-carboxamide 2-Cl; N-(3-fluorophenyl); N-(1-methylpiperidin-4-yl) Not explicitly reported N/A
Boscalid (2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) Pyridine-3-carboxamide 2-Cl; N-(biphenyl: 2-(4-chlorophenyl)phenyl) Fungicide (inhibits mitochondrial respiration)
2-Chloro-N-[4’-(3-methoxy-3-methylbutynyl)biphenyl-2-yl]pyridine-3-carboxamide Pyridine-3-carboxamide 2-Cl; N-(4’-substituted biphenyl) Agrochemical (patented fungicide)
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine-carboxamide 3-Fluorophenyl; thiazolidinone Anticancer (targets kinase pathways)
Lapatinib (Quinazoline derivative) Quinazoline 3-Chloro-4-(3-fluorobenzyloxy)phenyl; 1-methylpiperidin-4-yl Antitumor (EGFR/HER2 inhibitor)

Functional Group Influence on Activity

  • Chlorine at Pyridine 2-Position : Present in boscalid and the target compound, this group is critical for fungicidal activity by enhancing binding to mitochondrial Complex II .
  • Fluorophenyl Groups : The 3-fluorophenyl substituent in the target compound and lapatinib improves metabolic stability and lipophilicity, facilitating membrane penetration .
  • Piperidine Moieties : The 1-methylpiperidin-4-yl group in the target compound and lapatinib may enhance solubility and modulate receptor interactions, as seen in kinase inhibitors .

Q & A

Basic Questions

Q. What are the optimal synthetic pathways for 2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves sequential alkylation and acylation steps. For structurally related carboxamides, alkylation of intermediates (e.g., p-nitrophenol with 4-chlorobenzyl bromide) under basic conditions, followed by reduction and acylation with acid chlorides, yields target compounds. For example, similar compounds achieved yields of 54–76% after HPLC purification . Key optimizations include solvent selection (e.g., DMF for acylation), temperature control (0–25°C), and catalytic base (e.g., triethylamine). Post-reduction stabilization of intermediates (e.g., as HCl salts) improves purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology : Essential techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., fluorophenyl and piperidine resonances) .
  • ESI-MS : Validates molecular weight (±1 Da accuracy) .
  • HPLC : Ensures ≥95% purity, critical for biological studies .
  • X-ray crystallography (advanced): Resolves stereochemistry and solid-state conformation .

Advanced Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's derivatives?

  • Methodology :

  • Substituent variation : Systematically replace chloro, fluoro, or methyl groups with bioisosteres (e.g., bromo, trifluoromethyl) to identify pharmacophores .
  • Conformational analysis : Use crystallographic data (e.g., bond angles from ) to correlate spatial orientation with activity.
  • In silico modeling : Dock derivatives into target proteins (e.g., fungal SDH enzyme for pesticidal analogs) to predict binding modes .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodology :

  • Standardize assays : Use identical cell lines, incubation times, and controls to minimize variability.
  • Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
  • Structural analogs : Compare activities of closely related derivatives (e.g., Boscalid analogs in ) to isolate active motifs .

Q. What strategies are effective in determining the primary biochemical targets of this compound using in vitro assays?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from lysates.
  • Competitive binding assays : Test against known targets of structural analogs (e.g., fungal mitochondrial complex II for Boscalid-like activity) .
  • High-throughput screening : Profile activity across kinase, GPCR, or ion channel panels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.